Cas no 2967-69-3 (2-(2-fluoro-4-methylphenoxy)acetic acid)

2-(2-fluoro-4-methylphenoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-fluoro-4-methylphenoxy)acetic acid
- Acetic acid, 2-(2-fluoro-4-methylphenoxy)-
- EN300-1843905
- SCHEMBL9912420
- 2967-69-3
- J-505618
- 2-(2-Fluoro-4-methylphenoxy)-acetic acid
-
- Inchi: 1S/C9H9FO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChI Key: RYGHXRQXLOWXKH-UHFFFAOYSA-N
- SMILES: C(O)(=O)COC1=CC=C(C)C=C1F
Computed Properties
- Exact Mass: 184.05357231g/mol
- Monoisotopic Mass: 184.05357231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 1.8
Experimental Properties
- Density: 1.269±0.06 g/cm3(Predicted)
- Boiling Point: 308.4±27.0 °C(Predicted)
- pka: 3.14±0.10(Predicted)
2-(2-fluoro-4-methylphenoxy)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843905-0.1g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 0.1g |
$293.0 | 2023-09-19 | |
Enamine | EN300-1843905-1.0g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 1g |
$842.0 | 2023-05-25 | |
Enamine | EN300-1843905-10g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 10g |
$3622.0 | 2023-09-19 | |
1PlusChem | 1P023PIG-10g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 10g |
$4539.00 | 2023-12-17 | |
Enamine | EN300-1843905-1g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 1g |
$842.0 | 2023-09-19 | |
1PlusChem | 1P023PIG-5g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 5g |
$3082.00 | 2023-12-17 | |
Enamine | EN300-1843905-2.5g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 2.5g |
$1650.0 | 2023-09-19 | |
Enamine | EN300-1843905-0.25g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 0.25g |
$418.0 | 2023-09-19 | |
Enamine | EN300-1843905-0.5g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 0.5g |
$656.0 | 2023-09-19 | |
Enamine | EN300-1843905-5.0g |
2-(2-fluoro-4-methylphenoxy)acetic acid |
2967-69-3 | 95% | 5g |
$2443.0 | 2023-05-25 |
2-(2-fluoro-4-methylphenoxy)acetic acid Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Additional information on 2-(2-fluoro-4-methylphenoxy)acetic acid
Introduction to 2-(2-fluoro-4-methylphenoxy)acetic acid (CAS No. 2967-69-3)
2-(2-fluoro-4-methylphenoxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2967-69-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a fluoro-substituted aromatic ring and an acetic acid moiety, has garnered attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The presence of both a fluorine atom and a methyl group on the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The fluoro group, in particular, is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of therapeutic agents. In the context of 2-(2-fluoro-4-methylphenoxy)acetic acid, the electron-withdrawing nature of the fluorine atom can influence the reactivity and electronic distribution across the molecule, which is crucial for optimizing its biological activity. This feature has been extensively explored in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
Furthermore, the methyl group at the para position relative to the fluoro-substituent enhances the lipophilicity of the compound, which is often a desirable property for oral bioavailability. The combination of these substituents with the acetic acid functionality provides a balanced profile for further derivatization and functionalization. Researchers have leveraged this structural motif to develop compounds with enhanced efficacy and reduced side effects in preclinical studies.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how structural modifications in 2-(2-fluoro-4-methylphenoxy)acetic acid can impact its biological behavior. Studies have shown that subtle changes in the phenyl ring or the acetic acid side chain can significantly alter binding interactions with target proteins. For instance, computational docking studies have identified that this compound can interact with enzymes involved in metabolic pathways, suggesting its potential as an inhibitor or modulator of these processes.
In addition to its pharmaceutical applications, 2-(2-fluoro-4-methylphenoxy)acetic acid has been investigated for its role in agrochemical research. The structural features of this compound make it a promising candidate for developing novel pesticides or herbicides that target specific enzymatic pathways in plants or pests. The fluoro-substituent, in particular, has been shown to enhance the stability and bioavailability of agrochemical formulations, improving their effectiveness in field conditions.
The synthesis of 2-(2-fluoro-4-methylphenoxy)acetic acid typically involves multi-step organic reactions, starting from readily available fluorinated aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, have been employed to introduce the desired functional groups with high precision. These synthetic routes not only highlight the versatility of modern organic chemistry but also underscore the importance of efficient synthetic strategies in drug development pipelines.
One notable application of 2-(2-fluoro-4-methylphenoxy)acetic acid is in the development of next-generation antifungal agents. Fungal infections are increasingly resistant to conventional treatments, necessitating innovative therapeutic approaches. The structural motif present in this compound has been found to disrupt fungal cell wall synthesis or inhibit key enzymes involved in fungal metabolism. Preclinical studies have demonstrated promising results in animal models, indicating its potential as a lead compound for further optimization into clinical-grade antifungals.
The role of fluorinated compounds in medicinal chemistry cannot be overstated. The unique properties imparted by fluorine atoms have led to numerous breakthroughs in drug development over the past few decades. 2-(2-fluoro-4-methylphenoxy)acetic acid exemplifies how strategic incorporation of fluorine can enhance drug-like properties such as solubility, metabolic stability, and binding affinity. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
Future directions in the study of 2-(2-fluoro-4-methylphenoxy)acetic acid may include exploring its derivatives for additional therapeutic applications or investigating its mechanism of action at a molecular level. Advances in high-throughput screening technologies could accelerate the identification of new analogs with improved pharmacological profiles. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound, aligning with global efforts to minimize environmental impact.
In conclusion,2-(2-fluoro-4-methylphenoxy)acetic acid (CAS No. 2967-69-3) is a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features make it a valuable scaffold for designing novel bioactive molecules with improved efficacy and reduced side effects. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly remain at forefront of drug discovery efforts aimed at addressing complex diseases and improving human health.
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